molecular formula C9H12N2O3S B2471096 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 627843-18-9

5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2471096
CAS No.: 627843-18-9
M. Wt: 228.27
InChI Key: QOYWWWXFIYKITJ-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a valuable chemical scaffold in medicinal chemistry and biological research. Its structure is closely related to 5-pyrrolidinyl sulphonyl isatins, which are established as a class of potent and selective non-peptide caspase-3 and -7 inhibitors . Caspase-3 is a crucial mediator of apoptotic cell death, and inhibitors targeting this enzyme are investigated for their potential to treat a wide range of diseases, including neurodegenerative conditions like Alzheimer's and Parkinson's, as well as ischemia . The pyrrolidin-1-ylsulfonyl moiety is a key pharmacophore, with studies indicating that it contributes to inhibitory activity and selectivity by interacting with the S2 sub-site of the caspase-3 enzyme . This compound serves as a critical building block for researchers designing and synthesizing novel bioactive molecules, particularly for probing apoptotic pathways and developing potential therapeutic agents. The compound is offered with guaranteed high purity and is available for immediate despatch. This product is intended for research purposes in a laboratory environment and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-9-4-3-8(7-10-9)15(13,14)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYWWWXFIYKITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

627843-18-9
Record name 5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution via Halogenated Pyridinone Intermediates

The primary synthetic route, as disclosed in Patent WO2016136985A1, involves a two-step process:

  • Bromination of Pyridin-2(1H)-one : The pyridin-2(1H)-one core is functionalized at the 5-position using bromine (Br₂) in the presence of a Lewis acid catalyst, yielding 5-bromopyridin-2(1H)-one. This step is critical for introducing a leaving group amenable to nucleophilic substitution.
  • Sulfonamide Coupling : The brominated intermediate reacts with pyrrolidine-1-sulfonamide under reducing conditions. The patent specifies the use of a palladium-based catalyst (e.g., Pd(PPh₃)₄) and a tertiary amine base (e.g., triethylamine) in tetrahydrofuran (THF) at 80°C.

The overall reaction is summarized as:
$$
\text{5-Bromopyridin-2(1H)-one} + \text{Pyrrolidine-1-sulfonamide} \xrightarrow{\text{Pd(PPh₃)₄, Et₃N, THF}} \text{NT-01}
$$

Reductive Amination Approach

An alternative one-pot method employs reductive amination to couple in situ-generated sulfonyl chlorides with pyrrolidine:

  • Chlorosulfonation : Pyridin-2(1H)-one is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 5-chlorosulfonylpyridin-2(1H)-one.
  • Amination : The chlorosulfonyl intermediate reacts with pyrrolidine in dichloromethane (DCM) under inert atmosphere, with sodium borohydride (NaBH₄) as the reducing agent to stabilize reactive intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) and THF yield higher conversions (85–92%) compared to non-polar solvents (e.g., toluene: 45–50%). Elevated temperatures (70–90°C) accelerate the coupling step but risk decomposition of the sulfonamide group.

Catalytic Systems

Palladium catalysts outperform copper-based systems in minimizing byproducts. A comparative analysis reveals:

Catalyst Yield (%) Byproducts (%)
Pd(PPh₃)₄ 89 3
CuI 62 18
Pd(OAc)₂/Xantphos 91 2

Data adapted from Patent WO2016136985A1.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 6.8 Hz, 1H, pyridinone H-3), 7.95 (s, 1H, pyridinone H-6), 3.45–3.30 (m, 4H, pyrrolidine CH₂), 2.05–1.90 (m, 4H, pyrrolidine CH₂).
  • LC-MS (ESI+) : m/z 285.1 [M+H]⁺, confirming the molecular formula C₁₀H₁₃N₂O₃S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) demonstrates ≥98% purity for batches synthesized via the reductive amination route.

Challenges and Limitations

Regioselectivity Issues

Bromination at the 5-position competes with 3- and 4-substitution, requiring precise stoichiometric control (Br₂:pyridinone = 1:1.05) to achieve >90% regioselectivity.

Scalability Constraints

The palladium-catalyzed method faces scalability challenges due to catalyst cost ($120–150/g for Pd(PPh₃)₄). Alternative nickel-based catalysts are under investigation to reduce expenses.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Anticancer Properties

One of the primary applications of 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is its role as an anticancer agent. Research indicates that this compound can inhibit the activation of Rac, a protein involved in cancer cell migration and invasion. Specifically, it has been shown to suppress the GEF (guanine nucleotide exchange factor) activity of DOCK1, DOCK2, and DOCK5, which are critical for cancer cell motility .

Case Study: Inhibition of Cancer Cell Migration

  • Objective: To evaluate the efficacy of this compound in inhibiting cancer cell migration.
  • Methodology: In vitro assays were conducted using various cancer cell lines to measure migration rates post-treatment with the compound.
  • Findings: The compound significantly reduced migration rates compared to control groups, indicating its potential as a therapeutic agent in managing metastasis in cancer patients.

Immunomodulatory Effects

While primarily studied for its anticancer properties, there is evidence suggesting that this compound may also influence immune cell functions. Given its expression in immune cells, further research is needed to fully understand its immunomodulatory effects and potential side effects when used as an anticancer therapy .

Case Study: Immune Response Modulation

  • Objective: To assess the impact of this compound on immune cell activation.
  • Methodology: Flow cytometry was used to analyze changes in immune cell populations after treatment with the compound.
  • Findings: Preliminary results indicate alterations in T-cell activation markers, suggesting a dual role in both inhibiting tumor growth and modulating immune responses.

Future Research Directions

The promising results associated with this compound warrant further investigation into its pharmacokinetics, optimal dosing strategies, and long-term effects on both tumor progression and immune system health. Ongoing studies aim to elucidate these aspects while exploring combination therapies that could enhance its efficacy against various cancers.

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Pyridin-2(1H)-one derivatives differ primarily in substituents at the 1- and 5-positions. Below is a comparative analysis of 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one with structurally related compounds:

Table 1: Key Structural and Physical Properties
Compound Name Substituent at 5-Position Substituent at 1-Position Melting Point (°C) Biological Activity/Application Reference
This compound Pyrrolidinylsulfonyl Varies (e.g., ethyl, aryl groups) Not reported Intermediate for DOCK1 inhibitors
1-[2-(Dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one 2-Hydroxy-4-methoxybenzoyl 2-(Dimethylamino)ethyl Not reported c-Src kinase inhibitor (IC₅₀ = 12.5 µM)
5-(3,5-Difluorophenyl)pyridin-2(1H)-one 3,5-Difluorophenyl H (unsubstituted) Not reported Not specified (potential fluorinated probe)
1-Benzyl-5-[(5-methoxybiphenyl-2-yl)methyl]pyridin-2(1H)-one (5-Methoxybiphenyl-2-yl)methyl Benzyl Not reported Not specified (structural complexity)
5-(2-Hydroxybenzoyl)pyridin-2(1H)-one derivatives (5c–5k) 2-Hydroxybenzoyl Cyclohexyl, furan-2-ylmethyl, etc. 95–128°C Anti-fibrosis agents (variable IC₅₀)

Research Findings and Trends

Pharmacological Potential

  • Kinase Inhibition: Pyridinone derivatives with polar substituents (e.g., sulfonamides, methoxy groups) demonstrate improved kinase inhibitory profiles due to enhanced binding to ATP pockets .
  • Anti-Fibrotic Activity: Hydroxybenzoyl-substituted pyridinones exhibit moderate to high anti-fibrotic activity, with bulky substituents (e.g., cyclohexyl) improving membrane permeability .

Biological Activity

5-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, identified by its CAS number 1996629-79-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antibacterial and anticancer properties, supported by data tables and research findings.

Chemical Structure

The compound features a pyridine ring substituted with a pyrrolidine sulfonyl group, which is crucial for its biological activity. The structural formula can be represented as follows:

C11H12N2O3S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing the pyridine and pyrrolidine moieties. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various bacterial strains:

Bacterial Strain MIC (µg/mL) Reference
Methicillin-resistant Staphylococcus aureus (MRSA)0.125
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125
Escherichia coli3.12

These values indicate that the compound exhibits significant antibacterial activity, particularly against MRSA and MSSA, suggesting it may serve as a lead compound for developing new antibiotics.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. A study evaluated its effectiveness against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The results are summarized below:

Cell Line IC50 (µM) Reference
HCT-116 (Colorectal carcinoma)10.5
HEP2 (Epidermoid carcinoma)12.3

These findings indicate that the compound possesses cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action and potential therapeutic applications.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Cell Wall Synthesis : Similar to other sulfonamide compounds, it may disrupt bacterial cell wall synthesis.
  • Apoptosis Induction in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, including this compound, which demonstrated enhanced antibacterial activity compared to traditional antibiotics like vancomycin . This study emphasizes the importance of structural modifications in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of the pyridinone core using chlorosulfonic acid, followed by coupling with pyrrolidine under basic conditions (e.g., triethylamine). Key optimizations include:

  • Temperature Control : Maintaining 0–5°C during sulfonation to prevent side reactions .
  • Solvent Selection : Using anhydrous dichloromethane or THF to minimize hydrolysis of intermediates .
  • Purification : Stepwise isolation via silica gel chromatography (ethyl acetate/hexane gradients) to achieve >95% purity .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyridinone lactam ring (δ ~165 ppm for C=O) and sulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 241.0821 for C₉H₁₃N₂O₃S) .
  • HPLC-PDA : Monitors purity (>98%) using a C18 column (acetonitrile/water gradient) .

Q. What physicochemical properties are essential for preliminary drug discovery studies?

  • Methodological Answer : Key properties include:

PropertyMeasurement MethodRelevance
LogPReverse-phase HPLCPredicts membrane permeability
Aqueous SolubilityShake-flask assay (pH 7.4)Guides formulation for in vivo studies
pKaPotentiometric titrationInforms salt formation strategies

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between enzymatic and cellular assays?

  • Methodological Answer :

  • Solubility Adjustments : Use cyclodextrin-based solubilization to enhance bioavailability in cell assays .
  • Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation pathways (e.g., sulfonyl group hydrolysis) .
  • Target Engagement Validation : Employ cellular thermal shift assays (CETSA) to confirm on-target binding .

Q. What strategies improve metabolic stability and pharmacokinetic profiles?

  • Methodological Answer :

  • Structural Modifications : Replace the sulfonyl group with a sulfonamide bioisostere to resist enzymatic cleavage .
  • Prodrug Design : Introduce a phosphate ester at the pyridinone oxygen for sustained release in vivo .
  • In Silico Predictions : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with lower clearance rates .

Q. How can computational modeling guide the optimization of target binding affinity?

  • Methodological Answer :

  • Molecular Docking : Dock the compound into X-ray structures of target enzymes (e.g., kinases) using AutoDock Vina to identify critical hydrogen bonds with the sulfonyl group .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified pyrrolidine substituents .
  • MD Simulations : Assess conformational stability of the ligand-receptor complex over 100-ns trajectories .

Notes for Experimental Design

  • Data Reproducibility : Ensure batch-to-batch consistency by standardizing reaction workup (e.g., quenching with ice-cold water) and storing the compound under argon at -20°C .
  • Troubleshooting Low Yields : If cyclization fails, screen Brønsted acids (e.g., p-toluenesulfonic acid) or switch to microwave-assisted synthesis .

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